3,3'-Oxybis(2-cyanobenzoic acid)
Description
3,3'-Oxybis(2-cyanobenzoic acid) is a bifunctional aromatic compound featuring two 2-cyanobenzoic acid units linked by an oxygen atom. The molecule contains both carboxylic acid (-COOH) and cyano (-CN) functional groups, which confer unique physicochemical properties. The cyano group, being electron-withdrawing, enhances the acidity of the adjacent carboxylic acid (pKa ~1–2), making it more acidic than unsubstituted benzoic acid derivatives. This compound is hypothesized to act as a ligand in coordination chemistry due to its dual functional groups, which can bind metal ions to form metal-organic frameworks (MOFs) or other complexes .
Properties
CAS No. |
61691-14-3 |
|---|---|
Molecular Formula |
C16H8N2O5 |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
3-(3-carboxy-2-cyanophenoxy)-2-cyanobenzoic acid |
InChI |
InChI=1S/C16H8N2O5/c17-7-11-9(15(19)20)3-1-5-13(11)23-14-6-2-4-10(16(21)22)12(14)8-18/h1-6H,(H,19,20)(H,21,22) |
InChI Key |
WHZBCCYJMVMJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=CC(=C2C#N)C(=O)O)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Oxybis(2-cyanobenzoic acid) typically involves the reaction of 2-cyanobenzoic acid derivatives under specific conditions. One common method involves the use of a coupling reaction where two molecules of 2-cyanobenzoic acid are linked via an oxygen bridge. This can be achieved through the use of reagents such as thionyl chloride or other dehydrating agents .
Industrial Production Methods: In an industrial setting, the production of 3,3’-Oxybis(2-cyanobenzoic acid) may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Oxybis(2-cyanobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3,3’-Oxybis(2-cyanobenzoic acid) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3,3’-Oxybis(2-cyanobenzoic acid) exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The nitrile groups in the molecule can interact with active sites of enzymes, leading to changes in their activity .
Comparison with Similar Compounds
Structural Analogs: Iodinated Derivatives
Oglucamic Acid (3,3'-[Oxybis(ethyleneoxymethylenecarbonylimino)]bis[2,4,6-triiodobenzoic acid]) and Iotroxic Acid (3,3'-[Oxybis(ethyleneoxymethylenecarbonylimino)]bis[2,3,6-triiodobenzoic acid]) share the 3,3'-oxybis backbone but incorporate triiodinated aromatic rings. These compounds are radiopaque agents used in medical imaging due to iodine’s X-ray attenuation properties . In contrast, 3,3'-Oxybis(2-cyanobenzoic acid) lacks iodine, rendering it unsuitable for imaging. However, its cyano and carboxylic acid groups enable applications in catalysis or material science, where electronic and coordination properties are critical .
| Property | 3,3'-Oxybis(2-cyanobenzoic acid) | Oglucamic Acid | Iotroxic Acid |
|---|---|---|---|
| Functional Groups | -COOH, -CN | -COOH, triiodo, ether linkages | -COOH, triiodo, ether linkages |
| Key Applications | Coordination chemistry, MOFs | Radiopaque imaging | Radiopaque imaging |
| Solubility | Moderate in polar solvents | Low (hydrophobic iodination) | Low (hydrophobic iodination) |
| Electronic Effects | Strong electron-withdrawing (-CN) | Electron-deficient (iodine) | Electron-deficient (iodine) |
Functional Analogs: MOF Ligands and Antioxidants
- MOF Ligands: Homochiral MOFs, such as those described in , use ligands with chiral dihydroxy groups for asymmetric catalysis. Replacing these with 3,3'-Oxybis(2-cyanobenzoic acid) could alter porosity and catalytic activity. The cyano group may enhance Lewis acidity at metal centers, improving catalytic efficiency in reactions like diethylzinc additions .
- Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid): This antioxidant contains dihydroxy and carboxylic acid groups.
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